8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid
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Overview
Description
8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 8th position, a hydroxyl group at the 4th position, a trifluoromethyl group at the 5th position, and a carboxylic acid group at the 3rd position on the quinoline ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step reactionsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and trifluoromethyl iodide or trifluoromethyl sulfonic acid as the source of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the bromination and trifluoromethylation steps. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and acetic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc and acetic acid are commonly used for the reduction of the bromine atom.
Substitution: Nucleophilic substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 4-oxo-5-(trifluoromethyl)quinoline-3-carboxylic acid.
Reduction: Formation of 4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors and receptor antagonists.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the activation of downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-8-(trifluoromethyl)quinoline: Lacks the bromine and carboxylic acid groups, resulting in different chemical and biological properties.
8-Bromo-4-hydroxyquinoline-3-carboxylic acid: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
8-Bromo-2-(trifluoromethyl)quinoline: Lacks the hydroxyl and carboxylic acid groups, leading to different reactivity and applications
Uniqueness
The presence of the bromine, hydroxyl, trifluoromethyl, and carboxylic acid groups in 8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid imparts unique chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H5BrF3NO3 |
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Molecular Weight |
336.06 g/mol |
IUPAC Name |
8-bromo-4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5BrF3NO3/c12-6-2-1-5(11(13,14)15)7-8(6)16-3-4(9(7)17)10(18)19/h1-3H,(H,16,17)(H,18,19) |
InChI Key |
FOVHWFZNIHZBFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O)Br |
Origin of Product |
United States |
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